Serratine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serratine is an azaspiro compound.
Scientific Research Applications
Synthesis and Structural Study
- Synthesis of Serratine : The first total syntheses of serratine, lycoposerramine T, and lycopoclavamine B have been achieved, focusing on constructing the functionalized octahydroindane skeleton, a key structure in these natural products (Zaimoku et al., 2013).
Agricultural Applications
- Agricultural Growth Promotion : Microorganisms like Serratia sp. have shown potential in promoting biomass production, gas exchange, and nutrient uptake in upland rice, highlighting the role of such microorganisms in sustainable agriculture (Nascente et al., 2016).
Ethnopharmacology and Phytochemistry
Ethnopharmacological Relevance : Plants like Cedrela serrata and Morella serrata have been traditionally used in various diseases. Studies reveal the presence of significant phytochemical constituents, contributing to their in vitro activities like antioxidant, anti-infective, and cytotoxic activities (Almubayedh & Ahmad, 2019), (Sabiu & Ashafa, 2016).
Clerodendrum serratum : Known for treating respiratory disorders, inflammation, and fever, this plant has been studied for its anti-asthmatic, mast cell stabilization, anti-allergic, anti-oxidant, anti-inflammatory, and anticancer potential, largely attributed to its saponins, flavonoids, and phenolics (Patel et al., 2014).
Anti-osteoporotic Constituents : Research on Indian medicinal plants like Allophylus serratus has identified compounds with osteogenic activities, supporting their traditional use in promoting bone health (Kumar et al., 2010).
Boswellic Acids from Boswellia serrata : Extensive research has been conducted on the cytotoxic and antitumor properties of Boswellic acids from Boswellia serrata, a traditional medicine used for various inflammatory diseases. These acids have been identified as promising candidates for anticancer drug development (Khan et al., 2016).
Pharmacology and Toxicology
Anti-inflammatory and Anti-arthritic Properties : Studies on the root, stem, and leaf extracts of Chloranthus serratus and Clerodendrum serratum have shown significant anti-inflammatory and anti-arthritic effects, providing a scientific basis for their traditional uses (Sun et al., 2020), (Tiwari et al., 2021).
Antioxidant Properties : The antioxidant effects of Boswellia serrata in experimental models of colitis suggest its potential protective effects in inflammatory conditions (Hartmann et al., 2012).
Serratiopeptidase : There is evidence for the anti-inflammatory and analgesic effects of Serratiopeptidase, although further studies are needed to fully understand its clinical utility and safety (Bhagat et al., 2013).
Pharmacogenetics Research : The Pharmacogenetics Research Network studies the correlation of drug response with genetic variation, contributing to the understanding of how genetic factors influence the efficacy of drugs including those derived from plants like Huperzia serrata (Giacomini et al., 2007).
Lycopodium Alkaloid Biosynthesis : A comparative study of ESTs from Huperzia serrata and Phlegmariurus carinatus has identified genes potentially involved in the biosynthesis of lycopodium alkaloids (Luo et al., 2010).
properties
CAS RN |
15252-93-4 |
---|---|
Product Name |
Serratine |
Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
(1R,4S,6S,8S,9S)-6,8-dihydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecan-2-one |
InChI |
InChI=1S/C16H25NO3/c1-14(20)9-11-8-12(18)16-5-3-7-17(16)6-2-4-15(11,16)13(19)10-14/h11,13,19-20H,2-10H2,1H3/t11-,13+,14+,15-,16+/m1/s1 |
InChI Key |
SWDKDXWGADMDSP-CHUNWDLHSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H]2CC(=O)[C@@]34[C@@]2(CCCN3CCC4)[C@H](C1)O)O |
SMILES |
CC1(CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O)O |
Canonical SMILES |
CC1(CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.